molecular formula C11H26BrN B1223165 Octyltrimethylammonium bromide CAS No. 2083-68-3

Octyltrimethylammonium bromide

Cat. No.: B1223165
CAS No.: 2083-68-3
M. Wt: 252.23 g/mol
InChI Key: XCOHAFVJQZPUKF-UHFFFAOYSA-M
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Description

Overview of Quaternary Ammonium (B1175870) Surfactants in Scientific Investigations

Quaternary ammonium compounds (QACs) are a class of organic salts characterized by a positively charged polyatomic ion of the structure NR4+. cymitquimica.com When one of the 'R' groups is a long alkyl chain, the molecule exhibits surface-active properties, classifying it as a quaternary ammonium surfactant (QAS). These surfactants are amphiphilic, meaning they possess both a water-loving (hydrophilic) head and a water-fearing (hydrophobic) tail. This dual nature allows them to adsorb at interfaces, such as air-water or oil-water, effectively reducing surface or interfacial tension.

In scientific research, QAS are indispensable tools. Their ability to form micelles—self-assembled aggregates in solution—is fundamental to their application in various fields. The concentration at which these micelles begin to form is known as the critical micelle concentration (CMC), a key characteristic of any surfactant. wikipedia.org The structure of QAS, particularly the length of the alkyl chain and the nature of the head group and counter-ion, can be tailored to achieve specific physicochemical properties, making them highly versatile for a wide range of scientific investigations.

Significance of C8TAB in Contemporary Chemical and Biological Studies

C8TAB, with its eight-carbon alkyl chain, holds a significant position in current research due to its balanced hydrophobic-lipophilic properties. This moderate chain length confers upon C8TAB effective surfactant properties while maintaining sufficient water solubility for ease of use in aqueous systems. Its significance spans several key areas:

Materials Science: C8TAB is utilized as a templating or directing agent in the synthesis of nanoparticles, controlling their size, shape, and morphology. It also serves to modify the surface properties of materials, enhancing their functionality.

Biotechnology and Drug Delivery: The interaction of C8TAB with biological membranes is a subject of intense study. It has been shown to enhance the permeability of cell membranes, a property that is being explored for its potential in drug delivery systems to facilitate the cellular uptake of therapeutic agents.

Protein Chemistry: In the extraction and purification of proteins and nucleic acids, C8TAB can improve yield and purity. chemimpex.com

Environmental Science: Due to its amphiphilic nature, C8TAB can interact with environmental pollutants, making it a subject of research for the remediation of contaminated soil and water.

Historical Context of C8TAB Research and Development

Research into quaternary ammonium surfactants dates back to the mid-20th century, with early studies focusing on their fundamental properties and antimicrobial activity. The exploration of alkyltrimethylammonium bromides with varying chain lengths, including C8TAB, became a natural progression of this research. Early investigations centered on understanding the relationship between the alkyl chain length and the critical micelle concentration, as well as the thermodynamic properties of micellization. Over the decades, as new analytical techniques emerged, the study of C8TAB has evolved to encompass more complex systems and applications, leading to its current role in advanced materials and biological research.

Scope and Objectives of Research on C8TAB

The primary objectives of ongoing research involving C8TAB are multifaceted and build upon its fundamental properties as a cationic surfactant. Key research aims include:

Elucidating Intermolecular Interactions: A significant portion of research is dedicated to understanding the interactions of C8TAB with other molecules, such as polymers, proteins, and other surfactants, in mixed systems. These studies are crucial for designing novel formulations with synergistic properties.

Controlling Nanomaterial Synthesis: Researchers are actively exploring the use of C8TAB as a structure-directing agent to synthesize a wide array of nanomaterials with precisely controlled dimensions and morphologies for applications in catalysis, electronics, and photonics.

Developing Advanced Drug Delivery Systems: A major objective is to harness the membrane-perturbing properties of C8TAB to create more effective drug delivery vehicles that can overcome biological barriers and deliver therapeutic agents to specific targets within the body.

Investigating Environmental Remediation Strategies: Research is focused on utilizing C8TAB's ability to solubilize hydrophobic pollutants to develop efficient and cost-effective methods for cleaning up contaminated environments.

Exploring Novel Antimicrobial Applications: While the antimicrobial properties of QAS are well-known, ongoing research seeks to understand the specific mechanisms of action of C8TAB against various microorganisms and to develop new antimicrobial materials and surfaces.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

trimethyl(octyl)azanium;bromide
Source PubChem
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InChI

InChI=1S/C11H26N.BrH/c1-5-6-7-8-9-10-11-12(2,3)4;/h5-11H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

XCOHAFVJQZPUKF-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC[N+](C)(C)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H26BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

15461-38-8 (Parent)
Record name n-Octyltrimethylammonium bromide
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DSSTOX Substance ID

DTXSID70943071
Record name N,N,N-Trimethyloctan-1-aminium bromide
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Molecular Weight

252.23 g/mol
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CAS No.

2083-68-3
Record name Octyltrimethylammonium bromide
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Record name n-Octyltrimethylammonium bromide
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Record name 2083-68-3
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Record name N,N,N-Trimethyloctan-1-aminium bromide
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Record name 1-Octanaminium, N,N,N-trimethyl-, bromide
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Synthetic Methodologies and Reaction Pathways of C8tab

Quaternization of n-Octylamine with Methyl Bromide

The principal method for synthesizing n-Octyltrimethylammonium bromide involves the quaternization of a tertiary amine, specifically N,N-dimethyloctylamine, with methyl bromide. This reaction is a cornerstone in the production of quaternary ammonium (B1175870) compounds.

Nucleophilic Substitution Reaction Mechanism

The quaternization of N,N-dimethyloctylamine with methyl bromide proceeds via a bimolecular nucleophilic substitution (SN2) reaction mechanism. In this reaction, the nitrogen atom of the tertiary amine, N,N-dimethyloctylamine, acts as the nucleophile. The lone pair of electrons on the nitrogen atom attacks the electrophilic carbon atom of methyl bromide.

The reaction is concerted, meaning the bond formation between the nitrogen and the methyl group's carbon occurs simultaneously with the cleavage of the carbon-bromine bond. The bromide ion is the leaving group. This process results in the formation of the n-octyltrimethylammonium cation and a bromide anion, which associate to form the ionic compound n-octyltrimethylammonium bromide.

CH₃(CH₂)₇N(CH₃)₂ + CH₃Br → [CH₃(CH₂)₇N(CH₃)₃]⁺Br⁻

This reaction is typically carried out in a solvent and may be performed under pressure to keep the gaseous methyl bromide in the liquid phase, thereby increasing the reaction rate.

Optimization of Reaction Conditions and Reagents

The efficiency of the quaternization reaction is influenced by several factors, including temperature, pressure, solvent, and the molar ratio of reactants.

Temperature and Pressure: The reaction is generally performed at elevated temperatures, typically between 50°C and 140°C. google.com Operating at higher temperatures increases the reaction rate but must be carefully controlled to minimize the formation of by-products. The reaction is often conducted under pressure, ranging from 12 to 65 bar, to ensure that the alkyl halide, such as methyl bromide, remains dissolved in the reaction mixture. google.com

Solvent: While the reaction can be performed without a solvent, which can reduce the formation of by-products, solvents are often used to facilitate the reaction. google.comgoogle.com The choice of solvent is crucial as it can influence the reaction rate and the solubility of reactants and products. Polar aprotic solvents are often favored for SN2 reactions.

Reactant Ratio: The molar ratio of the tertiary amine to the alkyl halide is a critical parameter. An excess of the alkylating agent, methyl bromide, is often used to drive the reaction to completion and achieve a high conversion of the tertiary amine. google.com

Purification and Yield Enhancement Strategies

Following the quaternization reaction, the product mixture may contain unreacted starting materials, by-products, and the solvent. Purification is essential to obtain C8TAB of high purity.

Purification Methods:

Recrystallization: This is a common method for purifying solid products like C8TAB. The crude product is dissolved in a suitable solvent at an elevated temperature, and then cooled to allow the purified C8TAB to crystallize out, leaving impurities in the solution.

Washing: The product can be washed with a solvent in which the desired product is insoluble, but the impurities are soluble.

Extraction: Liquid-liquid extraction can be used to separate the product from impurities based on their differential solubilities in two immiscible liquids.

Yield Enhancement Strategies:

Optimizing Reaction Conditions: As discussed in section 2.1.2, careful control of temperature, pressure, and reactant ratios can significantly improve the yield of the desired product.

Use of a Phase Transfer Catalyst: In some related syntheses, a phase transfer catalyst like tetrabutylammonium (B224687) bromide is used to facilitate the reaction between reactants in different phases, which can enhance the reaction rate and yield. google.com

Continuous Process: Implementing a continuous reaction process in a tubular reactor can lead to high product yields and low amounts of by-products compared to batch processes. google.com

Alternative Synthetic Routes for C8TAB Derivatives

While the primary synthesis of C8TAB involves the quaternization of N,N-dimethyloctylamine, derivatives of C8TAB can be synthesized through alternative routes. One such method involves the quaternization of other tertiary amines. For instance, tri-n-octylamine can be reacted with dimethyl carbonate in the presence of a catalyst to produce tri-n-octylmethyl-ammonium methyl carbonate. researchgate.net This demonstrates that by varying the starting tertiary amine and the alkylating agent, a range of quaternary ammonium compounds with different alkyl chain lengths and counter-ions can be synthesized.

Chemical Reactivity of C8TAB

The chemical reactivity of n-octyltrimethylammonium bromide is largely characterized by reactions involving its constituent ions: the n-octyltrimethylammonium cation and the bromide anion.

Substitution Reactions Involving the Bromide Ion

The bromide anion in C8TAB can participate in substitution reactions where it is replaced by another anion. This property is fundamental to the use of C8TAB as a phase transfer catalyst. chemicalbook.com In such applications, the quaternary ammonium cation forms an ion pair with a reactant anion, transporting it from an aqueous phase to an organic phase where the reaction can occur. The bromide ion is exchanged for the reactant anion at the interface of the two phases.

Influence on Oxidation and Reduction Reactions as a Phase Transfer Catalyst

N-Octyltrimethylammonium bromide (C8TAB) functions as a phase-transfer catalyst (PTC), a substance that facilitates the migration of a reactant from one phase into another where the reaction occurs. This capability is crucial for reactions involving immiscible aqueous and organic phases, where reactants would otherwise have limited contact. The catalytic action of C8TAB stems from the amphiphilic nature of its cation, which consists of a hydrophilic quaternary ammonium head and a lipophilic octyl tail.

In a typical phase-transfer catalysis scenario, the quaternary ammonium cation forms an ion pair with an anion from the aqueous phase. The lipophilic tail of the C8TAB cation allows this ion pair to be extracted into the organic phase, making the anion available to react with the organic-soluble substrate.

Reduction Reactions:

In the reduction of hydrophobic substrates like certain ketones, which are soluble in an organic solvent, C8TAB can operate under an inverse phase-transfer catalysis (IPTC) mechanism. researchgate.net In this case, the reducing agent, such as sodium borohydride (B1222165), is present in the aqueous phase. The primary role of the C8TAB is to form micelles that encapsulate the hydrophobic ketone, transferring it from the organic phase to the aqueous phase where the reduction takes place. researchgate.net The cationic micellar surface can also catalytically enhance the reaction rate. researchgate.net

A study on the reduction of acetophenone (B1666503) and benzophenone (B1666685) using sodium borohydride in a heptane/water system demonstrated the effectiveness of this method. The research indicated that the surfactant's role is to promote the transfer of the lipophilic substrate into the water phase where the reaction occurs. researchgate.net

Interactive Data Table: Components in an Inverse Phase-Transfer Catalysis (IPTC) System for Ketone Reduction

ComponentPhaseRoleCatalyst Interaction
Ketone (e.g., Acetophenone) Organic (e.g., Heptane)SubstrateSolubilized within the hydrophobic core of C8TAB micelles.
Reducing Agent (e.g., NaBH₄) AqueousReagentReacts with the ketone in the aqueous phase or at the micelle-water interface.
n-Octyltrimethylammonium bromide (C8TAB) Aqueous/InterfaceCatalystForms micelles, transports the organic substrate into the aqueous phase.
Product (e.g., 1-Phenylethanol) Organic/AqueousProductPartitions between phases post-reaction.

Oxidation Reactions:

In oxidation reactions, C8TAB typically functions via a conventional phase-transfer mechanism. For instance, if an oxidizing agent like potassium permanganate (B83412) (KMnO₄) or a chromate (B82759) salt is in the aqueous phase, and the substrate to be oxidized is in an organic solvent, C8TAB facilitates the reaction. The C8TAB cation pairs with the oxidizing anion (e.g., MnO₄⁻ or CrO₄²⁻), transporting it into the organic phase to react with the substrate. The efficiency of the catalyst is linked to the lipophilicity of its cation, which governs the formation of the catalytic intermediate ion pair. nih.gov

Hydrolysis in Aqueous Solutions

The stability and potential hydrolysis of n-octyltrimethylammonium bromide in aqueous solutions are critical factors for its application. As a quaternary ammonium salt, C8TAB itself is generally stable and does not readily undergo hydrolysis. The core structure, featuring carbon-nitrogen and carbon-hydrogen bonds, is resistant to cleavage under typical aqueous conditions.

However, the presence of C8TAB as a surfactant can significantly influence the kinetics of hydrolysis reactions of other substances in the solution, a phenomenon known as micellar catalysis. When C8TAB is present in water at concentrations above its critical micelle concentration (CMC), it forms spherical aggregates called micelles. These micelles have a hydrophobic core (formed by the octyl chains) and a hydrophilic surface (the trimethylammonium head groups).

This microenvironment can alter reaction rates for several reasons:

Concentration Effect: Reactants can be partitioned and concentrated in the micellar pseudo-phase, increasing the frequency of molecular collisions.

Electrostatic Interactions: The positively charged surface of C8TAB micelles can attract anionic reactants (like OH⁻ in base-catalyzed hydrolysis) and repel cationic reactants.

Medium Effect: The microenvironment of the micelle is different from the bulk aqueous solution, which can stabilize or destabilize the transition state of a reaction.

For example, research on the base hydrolysis of certain complex esters in the presence of a similar cationic surfactant, cetyltrimethylammonium bromide (CTAB), showed that the reaction rate was accelerated. core.ac.uk The anionic ester and the hydroxide (B78521) ions were both attracted to the cationic micellar surface, leading to a significant rate enhancement. The phenoxide form of the substrate was found to be weakly and reversibly bound to the micellar pseudo-phase, resulting in faster hydrolysis compared to the reaction in the bulk aqueous phase. core.ac.uk

Interactive Data Table: Influence of C8TAB Micelles on Hydrolysis Kinetics

Kinetic ParameterEffect of C8TAB MicellesScientific Reason
Reaction Rate Can be accelerated or deceleratedReactant concentration in micelles; stabilization/destabilization of the transition state; electrostatic interactions.
Substrate Binding Reversible binding of hydrophobic or anionic substratesHydrophobic and electrostatic interactions between the substrate and the micelle.
Product Distribution Can be alteredThe product may remain solubilized in the micelle or be expelled into the bulk solution, potentially influencing subsequent reaction steps.

The chemical stability of the quaternary ammonium group itself is high, though extreme conditions could lead to degradation pathways such as Hoffmann elimination under strong basic conditions at high temperatures, this is not a typical hydrolysis pathway.

Self Assembly and Supramolecular Structures of C8tab

Micelle Formation Mechanisms and Thermodynamics

The formation of micelles by C8TAB in an aqueous environment is a spontaneous process governed by a delicate balance of thermodynamic forces. It represents a phase separation where individual surfactant molecules (monomers) aggregate to form organized structures known as micelles. tainstruments.com This aggregation occurs above a specific concentration, the critical micelle concentration (CMC), and is primarily driven by the hydrophobic effect, which seeks to minimize the unfavorable interactions between the hydrophobic tails of the surfactant and water molecules. tainstruments.comnih.gov

The critical micelle concentration (CMC) is a fundamental property of surfactants, marking the concentration at which micelle formation begins. tainstruments.comwikipedia.org Various experimental techniques are employed to determine the CMC of C8TAB, each monitoring a different physicochemical property of the solution that exhibits a distinct change upon micellization.

Common methods for CMC determination include:

Conductivity Measurements : This technique relies on the change in the molar conductivity of the surfactant solution with concentration. Below the CMC, the conductivity decreases linearly with increasing concentration. Above the CMC, the formation of micelles, which have a lower mobility than the individual ions, leads to a more pronounced decrease in conductivity. The intersection of the two linear portions of the plot of conductivity versus concentration gives the CMC. researchgate.net

Surface Tension Measurements : The surface tension of a surfactant solution decreases as the concentration increases because the surfactant molecules adsorb at the air-water interface. Once the surface is saturated and micelles begin to form in the bulk solution, the surface tension remains relatively constant. The concentration at which this plateau is reached corresponds to the CMC. mdpi.com

Spectroscopic Methods (e.g., UV-Vis, Fluorescence) : These methods often utilize probe molecules whose spectroscopic properties are sensitive to the polarity of their microenvironment. For instance, a hydrophobic probe will preferentially partition into the nonpolar core of the micelles once they are formed, leading to a significant change in its absorption or fluorescence spectrum. This change is plotted against the surfactant concentration to determine the CMC. mdpi.comyoutube.com

Isothermal Titration Calorimetry (ITC) : ITC directly measures the heat changes associated with the formation or dissociation of micelles during a titration experiment, providing a direct determination of the enthalpy of micellization and the CMC. tainstruments.com

Sound Velocity and Adiabatic Compressibility : The speed of sound and the adiabatic compressibility of the solution also show a break at the CMC, which can be used for its determination. nih.govnih.gov

The choice of method can sometimes influence the determined CMC value, and often, multiple techniques are used to ensure accuracy and consistency. researchgate.netmdpi.com

Temperature has a significant and non-monotonic effect on the critical micelle concentration (CMC) of n-Octyltrimethylammonium bromide (C8TAB). nih.govwpmucdn.com Typically, the CMC versus temperature plot for ionic surfactants like C8TAB exhibits a U-shaped curve, with a minimum CMC value at a specific temperature (Tmin). wpmucdn.comresearchgate.net

At temperatures below Tmin, an increase in temperature leads to a decrease in the CMC. This is primarily attributed to the disruption of the structured water molecules surrounding the hydrophobic tails of the surfactant monomers. This disruption increases the entropy of the system, making the transfer of the hydrophobic tails into the micellar core more favorable, thus promoting micellization at lower concentrations.

Conversely, at temperatures above Tmin, the CMC starts to increase with a further rise in temperature. nih.gov This behavior is linked to the increased thermal motion of the surfactant molecules and the partial dehydration of the hydrophilic head groups, which disfavors aggregation. researchgate.netbiotech-asia.org The balance between these opposing effects results in the observed minimum in the CMC-temperature curve. researchgate.net The exact value of Tmin can be influenced by other factors such as the presence of additives. nih.gov For instance, in aqueous solutions of C8TAB containing sodium bromide (NaBr), the Tmin shifts to lower temperatures as the concentration of NaBr increases. nih.govresearchgate.net

The addition of cosolvents to aqueous solutions of n-Octyltrimethylammonium bromide (C8TAB) can significantly alter the thermodynamics of micellization. The nature and concentration of the cosolvent determine the extent and direction of these changes.

Effect of 1,2-propanediol:

The presence of 1,2-propanediol, a polar organic cosolvent, generally makes the micellization process of C8TAB less favorable. nih.govmdpi.comresearchgate.net This is evidenced by an increase in the critical micelle concentration (CMC) as the concentration of 1,2-propanediol increases. nih.govmdpi.comresearchgate.net The primary reason for this is that 1,2-propanediol can increase the solubility of the surfactant monomers in the bulk solution, thereby reducing the hydrophobic driving force for aggregation. mdpi.com By modifying the bulk solvent properties, 1,2-propanediol weakens the unfavorable interactions between the hydrophobic tails of the surfactant and the solvent, thus disfavoring micelle formation. researchgate.net Thermodynamic analysis indicates that the addition of 1,2-propanediol leads to a less negative standard Gibbs free energy of micellization (ΔG°m), confirming that the process becomes less spontaneous. nih.govresearchgate.net

Effect of Sodium Bromide (NaBr):

In contrast to 1,2-propanediol, the addition of an electrolyte like sodium bromide (NaBr) promotes the micellization of C8TAB, leading to a decrease in the CMC. nih.govresearchgate.net This effect is primarily due to the reduction of electrostatic repulsion between the positively charged head groups of the C8TAB molecules in the micelle. The bromide counterions (Br⁻) from NaBr accumulate in the Stern layer of the micelle, effectively shielding the positive charges of the trimethylammonium head groups. This screening effect reduces the electrostatic barrier to aggregation, allowing micelles to form at lower surfactant concentrations. jpn.org The presence of NaBr also influences the temperature dependence of micellization, causing the minimum in the CMC versus temperature curve to shift to lower temperatures. nih.govresearchgate.net

The process of micelle formation for n-Octyltrimethylammonium bromide (C8TAB) is governed by key thermodynamic parameters: the standard Gibbs free energy (ΔG°m), enthalpy (ΔH°m), and entropy (ΔS°m) of micellization. These parameters provide insight into the spontaneity and driving forces of the aggregation process.

The standard Gibbs free energy of micellization (ΔG°m) for C8TAB is consistently negative across various conditions, indicating that micelle formation is a spontaneous process. nih.govnih.govresearchgate.net

The standard enthalpy of micellization (ΔH°m) for C8TAB can be either exothermic (negative) or endothermic (positive) depending on the temperature. researchgate.netnih.gov This temperature dependence is a hallmark of micellization in aqueous solutions. At lower temperatures, the enthalpy change is often negative (exothermic), while it becomes positive (endothermic) at higher temperatures. researchgate.netnih.gov

The relationship between these parameters is given by the Gibbs-Helmholtz equation: ΔG°m = ΔH°m - TΔS°m

A key characteristic of C8TAB micellization is the enthalpy-entropy compensation . This phenomenon is observed when a linear relationship exists between ΔH°m and ΔS°m for a series of related processes, such as micellization at different temperatures or in the presence of various additives. nih.gov

The following table summarizes the thermodynamic parameters for C8TAB micellization under different conditions.

Temperature (K)CosolventΔG°m (kJ/mol)ΔH°m (kJ/mol)TΔS°m (kJ/mol)
293.15Water-20.3-9.810.5
298.15Water-20.6-8.711.9
303.15Water-20.9-7.613.3
298.150.05 m 1,2-propanediol-20.4--
298.150.10 m 1,2-propanediol-20.2--
298.150.01 M NaBr-22.1--
298.150.05 M NaBr-23.5--
Data is illustrative and compiled from various sources. Actual values may vary depending on the specific experimental conditions and determination methods.

The morphology of n-Octyltrimethylammonium bromide (C8TAB) micelles is not static and can transition from spherical to more elongated, rod-like or worm-like structures depending on the experimental conditions. jpn.orgnih.gov This transition is primarily influenced by factors such as surfactant concentration, the presence and concentration of added electrolytes, and temperature.

At concentrations just above the critical micelle concentration (CMC), C8TAB typically forms spherical micelles . jpn.orgnih.gov In this arrangement, the hydrophobic octyl tails are sequestered in the core, minimizing their contact with water, while the hydrophilic trimethylammonium head groups form the outer surface, interacting with the surrounding aqueous environment. nih.gov

However, as the surfactant concentration increases, or upon the addition of a salt like sodium bromide (NaBr), a sphere-to-rod transition can occur. jpn.orgresearchgate.net The added electrolyte reduces the electrostatic repulsion between the charged head groups, allowing the micelles to pack more closely and grow in one dimension, forming elongated, cylindrical, or rod-like structures. jpn.orgresearchgate.net This growth can be significant, leading to the formation of very long and flexible worm-like micelles at higher salt concentrations. researchgate.net

The transition between these morphologies can be characterized by changes in the solution's physical properties, such as viscosity and light scattering behavior. jpn.org The shape and size of the micelles are crucial as they can influence the rheological properties of the solution and the efficiency of the surfactant in various applications. nih.gov For instance, smaller spherical micelles may penetrate certain environments more quickly due to their size. nih.gov

The tendency of a surfactant to form spherical or rod-like micelles can be conceptually understood through the surfactant packing parameter, which relates the volume of the hydrophobic tail, the area of the head group at the micelle-water interface, and the length of the tail. Different values of this parameter favor different micellar geometries.

The classical model of micellization describes a sharp transition from a solution of monomers to a solution containing micelles at the critical micelle concentration (CMC). However, an increasing body of evidence suggests that the self-assembly of surfactants like n-Octyltrimethylammonium bromide (C8TAB) is a more gradual process that can begin at concentrations well below the conventionally determined CMC. rsc.org This initial stage of aggregation involves the formation of pre-micellar aggregates .

These pre-micellar aggregates are small, transient clusters of surfactant molecules, often dimers, trimers, or slightly larger assemblies, that exist in equilibrium with monomers. strath.ac.uk Their formation is considered the initial step in the stepwise aggregation mechanism that ultimately leads to the formation of stable micelles. acs.org

The significance of these pre-micellar aggregates lies in their role as intermediates or nuclei for micelle formation. Their presence indicates that the self-assembly process is not an abrupt event but rather a continuous association process that becomes more pronounced as the surfactant concentration approaches the CMC. rsc.org

The detection and characterization of these small and often unstable aggregates can be challenging and typically require highly sensitive techniques. Molecular dynamics simulations have also provided valuable insights into the early stages of aggregation, showing the formation of small clusters that collide and coalesce as the system evolves towards equilibrium. strath.ac.uk The existence of pre-micellar aggregates helps to refine our understanding of the thermodynamics and kinetics of micellization, moving from a simple two-state model (monomers and micelles) to a more complex, multi-stage aggregation model. rsc.org

Advanced Characterization of Micellar Systems

The behavior of n-Octyltrimethylammonium bromide in solution is characterized by the formation of micelles, which are aggregates of surfactant molecules. The structure, assembly, and properties of these micelles can be elucidated through a variety of advanced techniques.

Molecular Dynamics Simulations of Micelle Assembly and Structure

Molecular dynamics (MD) simulations offer a powerful computational microscope to observe the self-assembly of surfactants like C8TAB into micelles. These simulations provide atomistic-level insights into the processes that govern micelle formation and structure.

Simulations of similar surfactants, such as n-decyltrimethylammonium bromide (DeTAB), reveal a multi-stage self-assembly process. nih.gov This process begins with the rapid aggregation of individual surfactant monomers into small, disordered clusters. nih.gov Following this initial phase, a "ripening" process occurs where larger aggregates grow at the expense of smaller ones. nih.gov The final stage involves slower collisions and fusions between these larger micelles. nih.gov These simulations have successfully estimated properties like the average cluster size, area per headgroup, and the degree of counterion dissociation, which are in reasonable agreement with experimental values. nih.gov

Scattering Techniques for Micellar Structure Elucidation (e.g., SANS, USANS)

Small-angle neutron scattering (SANS) is a key experimental technique for characterizing the structure of micelles in solution. By analyzing the scattering pattern of neutrons from a sample, detailed information about the size, shape, and aggregation number of micelles can be obtained.

For instance, SANS studies on the related surfactant cetyltrimethylammonium bromide (CTAB) in the presence of sodium salicylate (B1505791) (NaSal) have demonstrated the transition from spherical to long, flexible wormlike micelles. arxiv.orgrsc.org The contour length of these wormlike micelles was found to increase with the concentration of the added salt. arxiv.org The intensity of scattered neutrons at low scattering vectors (q) increases with the size of the micelles, providing a direct measure of micellar growth. nih.gov

Analysis of SANS data often involves fitting the experimental scattering curves to theoretical models, such as those for prolate ellipsoidal structures, to extract quantitative parameters. nih.gov This analysis can reveal changes in micellar length and surface charge as a function of solution conditions. nih.gov

Spectroscopic Investigations of Micellar Environments (e.g., NMR Relaxation Studies)

Nuclear Magnetic Resonance (NMR) relaxation studies provide valuable information about the local environment and dynamics within micelles. By measuring the relaxation rates of atomic nuclei (e.g., ¹³C), insights into the mobility and interactions of molecules within the micellar structure can be gained.

Studies on solutes solubilized within micelles of surfactants like CTAB have used ¹³C NMR relaxation rates to estimate the micro-viscosity of the micellar core. iaea.org These experiments have shown that the micellar interior is a rather fluid environment. iaea.org Furthermore, NMR techniques can detect changes in the motional preferences of solubilized molecules, indicating specific interactions with the surfactant chains. iaea.org For example, 2D NOESY (Nuclear Overhauser Effect Spectroscopy) analysis has been used to study the microstructure of CTAB systems.

Viscosity and Rheological Studies of Micellar Solutions

The viscosity and rheological behavior of surfactant solutions are highly sensitive to the size, shape, and interactions of the micelles present. The transition from small, spherical micelles to large, entangled wormlike micelles can lead to a dramatic increase in solution viscosity, imparting viscoelastic properties. nih.govpku.edu.cn

For aqueous solutions of C8TAB, the relative viscosity can be used to study solute-solvent and solute-solute interactions, which are crucial for understanding micelle formation. researchgate.net The critical micelle concentration (CMC), the concentration at which micelles begin to form, can be determined from breaks in the viscosity versus concentration plots. researchgate.net The addition of salts like NaCl can significantly decrease the CMC, promoting micellization, while substances like urea (B33335) can increase it, indicating a disruption of micelle formation. researchgate.net

Rheological measurements, which study the flow and deformation of materials, can reveal the viscoelastic nature of solutions containing wormlike micelles. pku.edu.cn These solutions can exhibit shear-thinning behavior, where the viscosity decreases at higher shear rates. pku.edu.cn Dynamic rheological measurements, which probe the response to an oscillating stress, can be used to determine the storage (G') and loss (G'') moduli, providing information about the elasticity and viscosity of the solution, respectively. pku.edu.cn For some systems, the rheological data can be well-described by the Maxwell model, which is characteristic of entangled polymer-like systems. nih.govpku.edu.cn

Table 1: Rheological Properties of a Catanionic Surfactant System

Property Value
Zero-shear viscosity (η₀) 102 Pa·s
Plateau modulus (G₀) 50 Pa
Relaxation time (τᵣ) 2.1 s

Data for a DTEAB/SDS system, demonstrating typical viscoelastic behavior of wormlike micellar solutions. pku.edu.cn

Formation of Mixed Micelles and Complex Supramolecular Assemblies

The properties of C8TAB micelles can be further tuned by the addition of other types of surfactants, leading to the formation of mixed micelles with synergistic properties.

Mixed Micelles with Anionic Surfactants (e.g., Potassium Oleate)

When a cationic surfactant like C8TAB is mixed with an anionic surfactant, strong electrostatic interactions between the oppositely charged headgroups can lead to the formation of catanionic mixed micelles. These mixtures often exhibit properties that are superior to those of the individual components.

Studies on similar systems, such as the mixture of dodecyltriethylammonium bromide (DTEAB) and sodium dodecylsulfate (SDS), have shown the formation of viscoelastic solutions due to the growth of wormlike micelles. pku.edu.cn The formation of these extended structures is driven by the favorable interaction between the two oppositely charged surfactants. The rheological properties of these mixed systems are highly dependent on the total surfactant concentration and the molar ratio of the two surfactants. pku.edu.cn

In ternary mixtures, such as those containing two different cationic surfactants and one anionic surfactant, the composition of the mixed micelles is influenced by the tendency of each surfactant to self-associate and the interaction parameters between the different pairs. nih.gov The incorporation of a more hydrophobic surfactant into the mixed micelle generally leads to greater thermodynamic stabilization of the system. nih.gov

Table 2: Compound Names

Abbreviation Full Name
C8TAB n-Octyltrimethylammonium bromide
CTAB Cetyltrimethylammonium bromide
DeTAB n-Decyltrimethylammonium bromide
DTEAB Dodecyltriethylammonium bromide
NaSal Sodium salicylate
NaCl Sodium chloride
SDS Sodium dodecylsulfate
NMR Nuclear Magnetic Resonance
SANS Small-Angle Neutron Scattering
USANS Ultra-Small-Angle Neutron Scattering
MD Molecular Dynamics
CMC Critical Micelle Concentration
DLS Dynamic Light Scattering
cryo-TEM Cryogenic Transmission Electron Microscopy

Interactions of C8tab with Biological Systems

Membrane Disruption and Permeability Enhancement

The primary interface of C8TAB with biological systems is the cell membrane. Its ability to intercalate into and destabilize this crucial barrier leads to a cascade of cellular events.

Interaction with Lipid Bilayers and Phospholipids (B1166683)

The initial interaction of n-Octyltrimethylammonium bromide with cell membranes is an electrostatic attraction between its positively charged trimethylammonium headgroup and the negatively charged phosphate (B84403) groups of phospholipids, which are key components of the lipid bilayer. This is followed by the insertion of its hydrophobic octyl tail into the nonpolar core of the membrane. This intercalation disrupts the ordered arrangement of the lipid molecules, altering the physical properties of the bilayer.

The extent of this interaction is influenced by the composition of the lipid bilayer. Membranes with a higher proportion of negatively charged phospholipids exhibit a stronger interaction with the cationic C8TAB. The length of the alkyl chain is also a critical factor; the eight-carbon tail of C8TAB provides a balance of hydrophobicity that allows for effective insertion into the lipid core without being so long as to hinder its solubility in the aqueous environment.

Mechanism of Membrane Permeabilization

The insertion of C8TAB molecules into the lipid bilayer leads to an increase in membrane fluidity and a decrease in its stability. At lower concentrations, this can result in the formation of transient pores, which increases the permeability of the membrane to ions and small molecules that would otherwise be unable to cross. This process is often described as a "detergent-like" mechanism.

At concentrations at or above its critical micelle concentration (CMC), C8TAB can cause more catastrophic damage to the membrane. The surfactant molecules can aggregate within the bilayer, leading to the solubilization of the membrane components and the formation of mixed micelles composed of lipids and C8TAB. This ultimately leads to the complete loss of membrane integrity and cell lysis.

Effects on Cellular Processes and Integrity

The leakage of cellular contents, such as ions, metabolites, and even larger molecules like proteins and nucleic acids, is a direct consequence of membrane permeabilization. This loss of essential components compromises cellular metabolism and can trigger programmed cell death, or apoptosis. Studies on similar ionic liquids have shown that such membrane disruption can lead to the release of cytochrome c from the mitochondria, a key event in the initiation of the apoptotic cascade. nih.gov Furthermore, the influx of extracellular substances can lead to osmotic stress and eventual cell lysis. At higher concentrations, the cytotoxic effects of C8TAB are pronounced, leading to a rapid loss of cell viability.

Antimicrobial Activities and Mechanisms

The ability of n-Octyltrimethylammonium bromide to disrupt cell membranes is the primary basis for its broad-spectrum antimicrobial activity. It is effective against a range of microorganisms, including bacteria, fungi, and certain viruses.

Efficacy Against Bacteria, Fungi, and Viruses

C8TAB has demonstrated efficacy against both Gram-positive and Gram-negative bacteria. The outer membrane of Gram-negative bacteria, rich in lipopolysaccharides, provides an initial barrier, but the cationic nature of C8TAB facilitates its interaction and subsequent disruption of both the outer and inner membranes. Gram-positive bacteria, which lack an outer membrane but have a thick peptidoglycan layer, are also susceptible as C8TAB can penetrate this layer to reach the cell membrane.

The antifungal activity of C8TAB follows a similar mechanism, targeting the fungal cell membrane and disrupting its integrity. This leads to the leakage of cellular contents and ultimately, cell death.

The antiviral activity of C8TAB is most pronounced against enveloped viruses. The viral envelope is a lipid bilayer derived from the host cell membrane, making it a prime target for the surfactant's disruptive action. C8TAB can interact with and destabilize the viral envelope, leading to its inactivation and preventing it from infecting host cells. Its efficacy against non-enveloped viruses is generally lower, as these viruses lack a lipid envelope for the surfactant to target.

Mechanisms of Action as a Biocide

The primary biocidal mechanism of n-Octyltrimethylammonium bromide is the catastrophic damage it inflicts upon the cell membrane. This leads to a rapid loss of cellular integrity and function. In addition to this direct lytic action, other mechanisms may contribute to its antimicrobial effects.

The disruption of the membrane's electrochemical potential can inhibit essential cellular processes that rely on this gradient, such as cellular respiration and nutrient transport. While direct interaction with and denaturation of microbial enzymes and proteins by C8TAB is a possibility, the primary and most significant mode of action is the physical disruption of the cell membrane. Some studies on similar quaternary ammonium (B1175870) compounds have explored their interaction with microbial enzymes, with some combinations showing antagonistic effects, suggesting a complex interplay that warrants further investigation. nih.govbohrium.com The ultimate consequence of exposure to C8TAB for a microorganism is a cascade of events initiated by membrane damage, leading to metabolic collapse and cell death.

Interactions of n-Octyltrimethylammonium bromide with Biological Systems

The interactions of n-Octyltrimethylammonium bromide (C8TAB) with biological systems are a subject of significant research, focusing on its effects on key biomolecules and its potential applications in biotechnology and pharmaceuticals. As a cationic surfactant, C8TAB's behavior is governed by the interplay of electrostatic and hydrophobic forces, leading to diverse and complex interactions with proteins, nucleic acids, and other cellular components.

Protein-Surfactant Interactions

The interaction between surfactants and proteins is a critical area of study with implications for protein stability, function, and formulation. While specific studies on n-Octyltrimethylammonium bromide are part of a broader investigation into cationic surfactant-protein interactions, research on similar surfactants like cetyltrimethylammonium bromide (CTAB) provides valuable insights.

The following table summarizes the typical findings from studies on cationic surfactant-protein interactions, which are applicable to C8TAB.

Surfactant ConcentrationObserved Interaction with Protein (e.g., BSA)Consequence for Protein Structure
LowMinimal binding, protein largely retains its native conformation.Native-like behavior is often observed. nih.gov
HighCooperative binding leading to the formation of micelle-like aggregates along the polypeptide chain.Formation of a "necklace model" fractal structure, leading to an increase in the overall size of the complex. nih.gov

These interactions are crucial in various applications, from cosmetics to pharmaceutical formulations, where the stability and activity of proteins in the presence of surfactants are paramount. biomedres.us

DNA-Surfactant Interactions and Condensation

The interaction of cationic surfactants with DNA is a fundamental process with significant implications for gene delivery and biotechnology. nih.gov The binding of these surfactants to the negatively charged DNA backbone is primarily driven by electrostatic attraction, followed by hydrophobic interactions between the alkyl tails of the surfactant molecules. aps.org

A critical factor governing the nature of this interaction is the length of the surfactant's alkyl chain. nih.govresearchgate.net Single-molecule studies using optical tweezers have demonstrated that surfactants with longer hydrophobic chains (e.g., dodecyltrimethylammonium (B156365) bromide - DTAB, and cetyltrimethylammonium bromide - CTAB) can induce a significant compaction of DNA into condensed, particle-like structures. nih.gov This condensation is a cooperative process. nih.govresearchgate.net

In contrast, surfactants with shorter alkyl chains, such as n-Octyltrimethylammonium bromide (referred to as OTAB in some studies), exhibit a different behavior. nih.gov Research indicates that C8TAB binds to DNA but does not cause its condensation. nih.govnih.gov It is proposed that the shorter octyl chains of C8TAB molecules lie down on the surface of the DNA, interacting directly with the grooves, which modifies the mechanical properties of the DNA molecule but does not lead to the intermolecular hydrophobic interactions necessary for condensation. nih.gov

The table below details the differential effects of alkyltrimethylammonium bromides on DNA based on their chain length.

SurfactantAlkyl Chain LengthEffect on DNAProposed Mechanism
n-Octyltrimethylammonium bromide (C8TAB/OTAB) 8 carbonsBinds to DNA but does not cause condensation; alters mechanical properties. nih.govnih.govShort alkyl chains are suggested to lie on the DNA surface, interacting with the grooves. nih.gov
Dodecyltrimethylammonium bromide (DTAB) 12 carbonsInduces DNA condensation into compact particles. nih.govaps.orgAliphatic tails point away from the DNA, promoting intermolecular hydrophobic interactions. nih.gov
Cetyltrimethylammonium bromide (CTAB) 16 carbonsStrong DNA condensation into compact structures. nih.govnih.govLong hydrophobic chains facilitate strong intermolecular interactions, leading to condensation. nih.gov

The ability of certain cationic surfactants to condense DNA protects it from degradation by nucleases, a property that is reversible and has potential applications in gene regulation and therapy. nih.govresearchgate.netlu.se

Interaction with Dyes and Other Biological Stains

The interaction between cationic surfactants and anionic dyes or biological stains is a well-documented phenomenon, often studied using conductometric and spectroscopic methods. nih.govnih.gov These interactions are relevant for understanding the behavior of C8TAB in biological assays and its potential applications in various industrial processes, including textiles and analytical chemistry. nepjol.inforesearchgate.net

The primary driving force for the interaction between a cationic surfactant like C8TAB and an anionic dye is the electrostatic attraction, leading to the formation of dye-surfactant ion pairs. researchgate.net This interaction can occur at surfactant concentrations well below the critical micelle concentration (CMC). researchgate.net The formation of these ion pairs alters the microenvironment of the dye's chromophore, which can be observed as a shift in the dye's absorption spectrum. researchgate.net

For example, the interaction of the anionic azo dye Methyl Orange with various alkyltrimethylammonium bromide surfactants has been shown to give rise to a new absorption band, indicating a change in the dye's environment due to the formation of closely packed ion pairs. researchgate.net The strength of this interaction is dependent on the alkyl chain length of the surfactant. researchgate.net Similarly, interactions with reactive dyes are driven by electrostatic forces between the cationic head group of the surfactant and the anionic groups of the dye. researchgate.net

The study of these interactions provides insight into the solubilization of dyes in surfactant solutions, a process that is often spontaneous and entropy-driven. nih.govnih.gov

Dye TypeSurfactant TypeNature of InteractionSpectroscopic Observation
Anionic Azo Dyes (e.g., Methyl Orange)Cationic (e.g., Alkyltrimethylammonium bromides)Electrostatic attraction leading to ion-pair formation, even at sub-micellar concentrations. researchgate.netAppearance of a new absorption band, indicating a change in the chromophore's microenvironment. researchgate.net
Reactive Anionic DyesCationicPrimarily electrostatic interactions between the surfactant's cationic units and the dye's anionic groups. researchgate.netChanges in UV-Vis and fluorescence spectra. researchgate.net

Applications in Biotechnology and Pharmaceutical Research

The unique properties of n-Octyltrimethylammonium bromide as a cationic surfactant lend it to several potential applications in the fields of biotechnology and pharmaceutical research.

Drug Delivery Systems and Enhanced Permeability

A significant challenge in oral drug delivery is overcoming the low permeability of many therapeutic compounds across intestinal epithelia. nih.gov Chemical permeation enhancers are excipients included in formulations to improve drug absorption. nih.gov Cationic surfactants, including alkyltrimethylammonium bromides, have been investigated for this purpose.

The mechanism by which these surfactants enhance permeability is related to their interaction with the cell membrane, leading to a transient and reversible increase in its fluidity and the opening of tight junctions between cells. While the efficacy of a permeation enhancer can be linked to its potential for toxicity, studies have shown that it is possible to identify enhancers and concentrations that provide substantial efficacy without significant toxicity, operating within a "therapeutic window". nih.gov

Microemulsions based on cationic surfactants have also been developed as drug carriers to improve the delivery of poorly soluble drugs. For instance, a microemulsion system based on cetyltrimethylammonium bromide has been shown to enhance the topical delivery of curcumin. nih.gov Although specific data for C8TAB in such systems is limited, its properties as a surfactant suggest potential utility in similar drug delivery applications.

Role in Cell Culture Techniques

n-Octyltrimethylammonium bromide is listed as a chemical available for use in research laboratories, including for applications in cell culture. calpaclab.com While detailed studies outlining its specific roles in cell culture techniques are not extensively published, cationic surfactants can have various functions in this context. Their ability to interact with cell membranes and biomolecules means they could potentially be used in cell lysis for the extraction of cellular components or in specific assays where controlled membrane permeabilization is required. However, their cytotoxic potential must be carefully considered and evaluated for any given application.

Potential in Gene Delivery

The utility of cationic surfactants in non-viral gene delivery stems from their ability to condense negatively charged DNA into compact structures, known as lipoplexes when combined with lipids, which can then be introduced into cells. The interaction of n-Octyltrimethylammonium bromide with DNA is nuanced and differs from that of its longer-chain counterparts, such as cetyltrimethylammonium bromide (CTAB).

Research into the interaction between DNA and various trimethyl-ammonium bromides has revealed that the length of the surfactant's alkyl chain is a critical determinant of the resulting complex's structure. While surfactants with longer alkyl chains (C12 and above) effectively condense DNA into compact particles, C8TAB, with its shorter octyl chain, is less efficient at neutralizing the phosphate backbone of DNA. This results in the formation of looser DNA-surfactant complexes.

A study investigating DNA condensation using a combination of the neutral lipid 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) (DOPC) and C8TAB found that the efficiency of DNA condensation is highly dependent on both the ionic strength of the solution and the molar ratio of the surfactant to the lipid. researchgate.net

Key findings from this research indicate that:

A high charge ratio of C8TAB to DNA is necessary to achieve efficient DNA condensation. researchgate.net

Increasing the molar ratio of C8TAB to the helper lipid DOPC enhances DNA condensation. researchgate.net

High ionic strength, such as physiological salt concentrations (around 150 mmol/L NaCl), significantly impedes the condensation process. researchgate.net In such conditions, even with a high charge ratio, a significant portion of the DNA may remain uncondensed or loosely bound within the lipoplex. researchgate.net

These characteristics suggest that while C8TAB on its own is not a strong DNA condensing agent, its properties could be advantageous in formulating gene delivery systems where a less compact, more easily disassembled lipoplex is desired. This could potentially facilitate the release of DNA within the target cell, a crucial step for successful gene expression.

Table 1: Factors Influencing DNA Condensation by DOPC/C8TAB Complexes

Factor Observation Implication for Gene Delivery Reference
C8TAB/DOPC Molar Ratio Increased ratio leads to more efficient DNA condensation. Formulation can be tuned for desired level of DNA compaction. researchgate.net
C8TAB/DNA Charge Ratio A high ratio (e.g., 10:1) is required for effective condensation. Higher concentrations of the cationic component are needed. researchgate.net
Ionic Strength High ionic strength (e.g., 150 mmol/L NaCl) hinders condensation. In vivo applications may be challenging due to physiological salt levels. researchgate.net
Resulting Complex Forms a fluid lamellar phase with DNA. The structure of the lipoplex can be characterized. researchgate.net

Cell Lysis and Protein Extraction Protocols

The ability of surfactants to disrupt the lipid bilayers of cell membranes is a fundamental principle in cell lysis for the extraction of intracellular components like proteins. Cationic surfactants, including C8TAB, can permeabilize cell membranes, leading to the release of cellular contents. This occurs through the interaction of the positively charged headgroup of the surfactant with the negatively charged components of the membrane and the insertion of the hydrophobic tail into the lipid bilayer, which disrupts its integrity.

While the longer-chain cationic surfactant, cetyltrimethylammonium bromide (CTAB), is a component of well-established protocols for cell and tissue lysis, particularly for organisms with resilient cell walls, specific and standardized protocols utilizing C8TAB for protein extraction are not widely documented in scientific literature.

However, based on its chemical properties, the potential utility of C8TAB in cell lysis can be inferred. Due to its shorter alkyl chain, C8TAB is a less harsh detergent compared to CTAB. This suggests that it may be employed in applications where the preservation of protein structure and function is of high importance, as harsher detergents can lead to protein denaturation.

The general steps for a hypothetical cell lysis protocol using a cationic surfactant like C8TAB would likely involve:

Preparation of a Lysis Buffer : This would contain C8TAB at a concentration sufficient to disrupt the cell membranes of the target cells. The optimal concentration would need to be determined empirically, as it would vary depending on the cell type. The buffer would also typically include buffering agents to maintain a stable pH, and protease and phosphatase inhibitors to prevent the degradation of the target proteins upon their release from the cellular environment.

Incubation : The cell pellet or tissue sample would be resuspended in the C8TAB-containing lysis buffer and incubated, often on ice, to allow for the disruption of the cell membranes.

Homogenization : Mechanical disruption methods, such as sonication or douncing, may be used in conjunction with the detergent to ensure complete lysis, especially for tissue samples.

Clarification of the Lysate : The lysate would then be centrifuged at high speed to pellet the insoluble cellular debris, such as nuclei and cytoskeletal components. The supernatant, containing the soluble proteins, would then be carefully collected for downstream analysis.

Table 2: Comparison of Cationic Surfactants in the Context of Cell Lysis

Property n-Octyltrimethylammonium bromide (C8TAB) Cetyltrimethylammonium bromide (CTAB)
Alkyl Chain Length C8 (Octyl) C16 (Hexadecyl)
Detergent Strength Milder (Inferred) Harsher
Documented Protocols Not widely established for protein extraction. Commonly used, especially for plant and microbial cells. nih.gov
Potential Application Lysis under gentle conditions to preserve protein activity. Effective solubilization of membranes for total protein extraction.

It is important to note that the development of a specific protocol for protein extraction using C8TAB would require optimization of several parameters, including its concentration, the composition of the lysis buffer, incubation time, and the specific cell type being studied.

C8tab in Materials Science and Nanotechnology Research

Synthesis of Nanoparticles

The precise construction of nanoparticles with controlled characteristics is a cornerstone of nanotechnology. C8TAB plays a significant role in this field, acting as a critical component in the synthesis of diverse nanoparticles, including metals and metal oxides. smolecule.com Its function ranges from providing a template for growth to controlling the final size and shape of the particles.

In nanoparticle synthesis, C8TAB primarily functions as a templating or directing agent. smolecule.com Above its critical micelle concentration (CMC), C8TAB molecules self-assemble into ordered structures, such as spherical or wormlike micelles, in aqueous solutions. These micellar aggregates can act as soft templates or nanoreactors, confining the growth of nanoparticles within a defined space. smolecule.commdpi.com This templating effect is crucial for directing the formation of specific nanoparticle morphologies. For instance, wormlike micellar solutions, which can be formulated using mixtures containing C8TAB, have been successfully employed as soft templates for the synthesis of anisotropic nanostructures like nanowire networks. mdpi.comnih.govresearchgate.net The surfactant can also stabilize nanoparticle seeds, guiding their subsequent growth into desired shapes.

A key advantage of using surfactants like C8TAB in nanoparticle synthesis is the ability to exert control over the final particle dimensions and morphology. smolecule.com The size of the C8TAB micelle can influence the size of the resulting nanoparticle. Furthermore, the surfactant molecules can selectively adsorb onto different crystallographic faces of a growing nanocrystal, altering their relative growth rates. This selective adsorption, or capping, is fundamental to inducing anisotropic growth, leading to non-spherical shapes such as nanorods or nanosheets.

Research has shown that the alkyl chain length of the trimethylammonium bromide surfactant is a critical parameter. In the radiolytic synthesis of gold nanoparticles, the efficacy of nanoparticle formation was found to depend on the surfactant used, with C8TAB, C12TAB, and C16TAB all facilitating the process. google.com In other studies, mixed surfactant systems, such as combining cetyltrimethylammonium bromide (CTAB) with C8TAB, have been used to tune the aspect ratio of gold nanorods. rsc.org The presence of C8TAB in these mixtures can disrupt the packing of the primary surfactant (CTAB), leading to changes in micellar structure and, consequently, altering the dimensions of the resulting nanorods. kit.edu

C8TAB has been specifically utilized in the synthesis of gold nanoparticles (AuNPs). In a seed-mediated growth method, which is commonly used to produce gold nanorods (AuNRs), C8TAB has been used in combination with the more common C16 surfactant, CTAB. rsc.org While CTAB is known to be a crucial growth-directing agent for AuNRs, the addition of a shorter-chain surfactant like C8TAB can modulate the micellar template structure, thereby influencing the final aspect ratio of the nanorods. rsc.orgkit.edu

In a different approach, C8TAB was one of three cationic surfactants (along with C12TAB and C16TAB) investigated for its ability to facilitate the formation of gold nanoparticles through exposure to ionizing radiation. google.com In this method, hydrated electrons generated by X-rays reduce gold ions to zerovalent gold atoms, which then nucleate and grow into nanoparticles stabilized by the surfactant molecules. The resulting particle characteristics were found to be dependent on the radiation dose. google.com

Effect of Alkyl Chain Length on Radiation-Induced Gold Nanoparticle Synthesis google.com
SurfactantAlkyl Chain LengthRoleObserved Outcome
n-Octyltrimethylammonium bromide (C8TAB)C8Stabilizer and TemplateSuccessfully induced nanoparticle formation in the presence of ionizing radiation.
Dodecyltrimethylammonium (B156365) bromide (C12TAB)C12Stabilizer and TemplateSuccessfully induced nanoparticle formation in the presence of ionizing radiation.
Cetyltrimethylammonium bromide (C16TAB)C16Stabilizer and TemplateSuccessfully induced nanoparticle formation in the presence of ionizing radiation.

Preparation of Functional Materials

Beyond nanoparticle synthesis, C8TAB is employed in the preparation of functional materials, where it is used to tailor surface characteristics and mediate interactions between different components, particularly polymers. smolecule.com

The surfactant properties of C8TAB make it an effective agent for modifying the surfaces of various materials to enhance properties like wettability and dispersibility. smolecule.com By adsorbing onto a surface, C8TAB can alter its interfacial energy. For example, in the field of organic electronics, the addition of C8TAB to the conducting polymer poly(3,4-ethylenedioxythiophene):poly(styrene sulfonate) (PEDOT:PSS) has been shown to improve the wettability of the polymer solution on substrates. researchgate.net This improved wetting is crucial for forming uniform, high-quality films required for electronic devices. Similarly, modifying tin oxide (SnO2) films, which are used as electron transport layers in perovskite solar cells, can improve surface wettability and lead to better crystallization of the overlying perovskite film. acs.org While this study focused on carboxylic acids, it highlights the importance of surface modification, a role for which surfactants like C8TAB are well-suited.

C8TAB exhibits complex and useful interactions with various polymers and copolymers. It has been shown to form complexes with amphiphilic block copolymers, which can influence the stability and function of the resulting material. benchchem.com

A significant area of research involves the interaction of C8TAB-containing mixed surfactant systems with neutral polymers. Studies have explored the addition of polymers like poly(vinyl alcohol) (PVA) and hydroxypropyl guar (B607891) (HPG) to wormlike micelles formed from C8TAB and an anionic surfactant, potassium oleate. acs.orgbohrium.com In these systems, while there are no strong direct attractive interactions, the components undergo microphase separation, forming polymer-rich and surfactant-rich domains. bohrium.com This self-organization leads to a dramatic synergistic increase in the viscosity and relaxation time of the solution compared to the individual components. bohrium.com This effect is attributed to the local increase in concentration of both the polymer and the surfactant micelles, leading to more entanglements. bohrium.com

In the case of the conducting polymer PEDOT:PSS, C8TAB interacts directly with the polymer chains. The cationic surfactant's amphiphilic cations can associate with the negatively charged PSS⁻ chains. researchgate.net This interaction helps to break the hydrogen bonds between PSS chains and lowers the strong Coulombic attraction between the PEDOT⁺ and PSS⁻ components, increasing the free volume and allowing for greater polymer chain motion. researchgate.net

Summary of C8TAB Interactions with Polymers
Polymer SystemNature of InteractionObserved EffectReference
Poly(vinyl alcohol) (PVA) + C8TAB/Potassium Oleate MicellesMicrophase separation; weak interactionBroad range of compatibility; micelles are expelled from areas filled by PVA macromolecules. acs.org
Hydroxypropyl guar (HPG) + C8TAB/Potassium Oleate MicellesMicrophase separation; formation of polymer-rich and surfactant-rich domainsSynergistic 180-fold enhancement of viscosity and 65-fold increase in relaxation time. bohrium.com
PEDOT:PSSAssociation with PSS⁻ chains; disruption of inter-polymer bondsIncreased free volume for polymer chains, improved wettability, and enhanced stretchability of films. researchgate.net

Assembly of Nanostructures

As a cationic surfactant, n-octyltrimethylammonium bromide possesses an amphiphilic molecular structure, consisting of a hydrophilic trimethylammonium head group and a hydrophobic octyl tail. This structure allows it to self-assemble in solution, particularly in water, above a certain concentration known as the critical micelle concentration (CMC). The resulting aggregates, or micelles, have a hydrophobic core and a hydrophilic shell.

In principle, the self-assembled micelles of surfactants like n-octyltrimethylammonium bromide can serve as "soft templates" to direct the synthesis of nanomaterials. The micelles can act as nanoscale reactors or scaffolding, where precursors for the desired nanomaterials are concentrated and organized. This templating method is a cornerstone of mesoporous material synthesis, allowing for control over pore size and structure. The size and shape of the micelles, influenced by factors such as surfactant concentration and temperature, can be tuned to tailor the final nanostructure.

The use of micellar templates is a versatile strategy for fabricating a variety of complex nanostructures, including nanoparticles, nanorods, and porous networks. By choosing appropriate chemical precursors and reaction conditions, the surfactant templates can guide the nucleation and growth of inorganic materials. After the nanostructure is formed, the organic surfactant template is typically removed through washing or calcination to yield the final material.

While this templating approach is well-established, a review of the scientific literature indicates that research in this area has overwhelmingly focused on n-octyltrimethylammonium bromide's longer-chain analog, cetyltrimethylammonium bromide (CTAB). The use of n-octyltrimethylammonium bromide itself as a template for fabricating complex nanostructures is not widely documented in available research, which has prioritized CTAB for such applications.

Environmental Science Applications and Remediation Studies

Interaction with Environmental Pollutants

N-Octyltrimethylammonium bromide's amphiphilic nature, possessing both a hydrophilic head and a hydrophobic tail, allows it to interact with a variety of environmental pollutants. This interaction is key to its application in environmental remediation.

The primary mechanism by which n-Octyltrimethylammonium bromide interacts with hydrophobic contaminants, such as polycyclic aromatic hydrocarbons (PAHs), is through the formation of micelles. mdpi.com Above a certain concentration, known as the critical micelle concentration (CMC), surfactant molecules aggregate to form spherical structures where the hydrophobic tails form a core, and the hydrophilic heads form an outer shell. mdpi.com This hydrophobic core can encapsulate non-polar pollutants, effectively increasing their solubility in water. mdpi.com The solubilization of mixtures of PAHs, such as pyrene, fluoranthene, and phenanthrene, has been studied extensively in the presence of nonionic surfactants, demonstrating that the presence of surfactant micelles significantly enhances the apparent solubility of these hydrophobic compounds. nih.gov While specific studies on the solubilization of a wide range of hydrophobic contaminants by OTAB are not extensively documented in the provided results, the fundamental principles of surfactant-contaminant interactions suggest a similar mechanism of action.

Surfactant-enhanced soil washing is a remediation technique that utilizes surfactants to remove contaminants from soil. mdpi.com The addition of surfactants like n-Octyltrimethylammonium bromide to the washing solution can significantly improve the removal efficiency of hydrophobic organic compounds (HOCs) that are strongly sorbed to soil particles. mdpi.com The process works by reducing the interfacial tension between the contaminant and the soil, which facilitates the desorption of the contaminant. mdpi.com Once desorbed, the contaminants can be solubilized within the surfactant micelles and washed away with the solution. mdpi.com This method is considered a promising technology for the remediation of soils contaminated with a variety of pollutants, including hydrocarbons, heavy metals, and pesticides. nih.gov The effectiveness of this technique is dependent on several factors, including the type and concentration of the surfactant, the properties of the soil, and the nature of the contaminant. mdpi.com

The application of surfactants in the remediation of soils contaminated with specific organic pollutants like pesticides and pharmaceuticals has shown promising results.

Pesticides: Surfactant-enhanced soil washing has been tested for the remediation of pesticide-contaminated soils. researchgate.net For instance, studies have been conducted on the removal of the chlorinated pesticide 2,4-dichlorophenoxyacetic acid (2,4-D) using surfactants. researchgate.net While specific data on the use of n-Octyltrimethylammonium bromide for pesticide removal is limited in the provided search results, the general principle of surfactant-enhanced remediation suggests its potential applicability. researchgate.netnih.gov The effectiveness of the remediation process can be influenced by factors such as the surfactant concentration, pH, and ionic strength of the washing solution. researchgate.net

Pharmaceuticals: Research has demonstrated the effectiveness of n-Octyltrimethylammonium bromide in the removal of pharmaceutical compounds from aqueous solutions. A study on the removal of ibuprofen, a common nonsteroidal anti-inflammatory drug, using a dissolved air flotation process found that OTAB achieved a removal rate of 89.6% at a concentration of 50 mg/L and a pH of 4 within 30 minutes. The study also highlighted that the geometric shape of the surfactant molecules has a significant impact on the efficiency of contaminant removal.

Parameter Value
Initial Ibuprofen Concentration50 mg L⁻¹
pH4
OTAB Dosage1.0 g
Contact Time30 min
Maximum Removal Rate 89.6%

Applications in Microplastic Analysis and Separation

The analysis and separation of microplastics from environmental samples is a challenging task due to their small size and the complexity of the matrices in which they are found. researchgate.net Surfactants have been investigated for their potential role in enhancing the mobility and separation of microplastics. researchgate.net Cationic surfactants, due to their interaction with the typically negatively charged surfaces of microplastics in environmental conditions, can alter their surface properties and facilitate their transport or separation. researchgate.net

While the direct application of n-Octyltrimethylammonium bromide in microplastic analysis and separation is not explicitly detailed in the provided search results, the principles of surfactant-microplastic interaction suggest a potential utility. researchgate.netresearchgate.net Surfactants can influence the floatability of microplastics, which is a key principle in separation techniques like froth flotation. researchgate.netmdpi.com The effectiveness of such processes is dependent on factors like the type and concentration of the surfactant. nih.gov At low concentrations, surfactants can aid in the removal of microplastics by flotation, while at higher concentrations, they may cause the microplastics to disperse, making removal more difficult. nih.gov Density separation using various brine solutions, such as sodium bromide, is another common method for separating microplastics from sediment, though the use of OTAB in this context is not specified. researchgate.netrsc.org

Lignin (B12514952) Dissolution and Extraction Enhancement

Lignin, a complex polymer found in the cell walls of plants, is a potential source of renewable aromatic chemicals. However, its extraction and dissolution from biomass are challenging. researchgate.net N-Octyltrimethylammonium bromide has been shown to be effective in enhancing the dissolution and extraction of lignin.

Research has found that an aqueous solution of n-Octyltrimethylammonium bromide can completely solubilize a significant amount of kraft lignin. researchgate.netnih.gov For example, a 1 mol L⁻¹ solution of OTAB was able to completely solubilize approximately 20 wt.% of kraft lignin. researchgate.netnih.gov The dissolution efficiency of cationic surfactants like OTAB is proportional to their concentration. researchgate.net The mechanism is believed to involve the formation of surfactant-lignin complexes, driven by hydrophobic interactions. researchgate.net While higher concentrations of cationic surfactants can improve the yield of lignin extraction, it may also lead to a decrease in the purity of the extracted lignin. researchgate.net

The table below summarizes the dissolution efficiency of kraft lignin using different cationic surfactants, highlighting the effectiveness of OTAB.

Cationic SurfactantConcentration (mol L⁻¹)Lignin Dissolution Efficiency (%)
n-Octyltrimethylammonium bromide (OTAB) 1.0~100
Decyltrimethylammonium bromide (DeTAB)1.0~100
Tetradecyltrimethylammonium bromide (TTAB)1.0~100

Data derived from graphical representations in scientific literature, showing that at 1 mol L⁻¹ all three cationic surfactants achieved complete dissolution of the initial 20 wt.% of kraft lignin. researchgate.netnih.gov

Future Directions and Emerging Research Areas

Computational Chemistry and Advanced Simulation Techniques

The application of computational chemistry and advanced simulation techniques offers an unprecedented opportunity to understand the behavior of C8TAB at a molecular level. Methodologies like molecular dynamics (MD) simulations and quantum mechanical/molecular mechanical (QM/MM) models are becoming indispensable tools for elucidating the complex processes governing surfactant self-assembly and interaction.

Molecular dynamics simulations can provide detailed insights into the spontaneous formation and structural evolution of C8TAB micelles in aqueous solutions. These simulations can predict key parameters such as the critical micelle concentration (CMC), aggregation number, and the shape and size of the resulting micelles. By modeling the interactions between individual C8TAB molecules, water, and counterions, researchers can observe the dynamic processes of monomer addition and detachment, as well as micelle fusion and dissolution. Such simulations, which have been successfully applied to homologous surfactants like n-decyltrimethylammonium bromide (DeTAB), can reveal the spheroidal nature of the micelles, characterized by a hydrophobic core of octyl chains and a hydrophilic corona of trimethylammonium headgroups solvated by water and bromide counterions. nih.gov

Advanced simulation techniques also allow for the investigation of C8TAB's interaction with other molecules and surfaces. For instance, simulations can model the encapsulation of drug molecules within C8TAB micelles, providing crucial information for the design of drug delivery systems. pwvas.org Furthermore, understanding the adsorption of C8TAB onto various interfaces is vital for its application in areas like mineral flotation and surface modification.

Quantum Mechanical/Molecular Mechanical (QM/MM) methods represent a further level of sophistication. nih.govyoutube.comyoutube.com These hybrid techniques allow for the study of specific chemical events, such as catalytic reactions occurring within a micellar environment, with high accuracy. The reactive center can be treated with quantum mechanics to capture the electronic changes during a reaction, while the surrounding micellar and solvent environment is modeled using the computationally less expensive molecular mechanics approach. youtube.com This integrated approach is crucial for designing more efficient C8TAB-based catalytic systems.

Table 1: Application of Computational Techniques in C8TAB Research

Computational Technique Research Focus Potential Insights for C8TAB
Molecular Dynamics (MD) Micellization Process Determination of CMC, aggregation number, micelle shape and size.
Intermolecular Interactions Understanding the encapsulation of guest molecules and adsorption onto surfaces.
Solvent Effects Elucidating the role of water and counterions in micelle stability.
Quantum Mechanics/Molecular Mechanics (QM/MM) Reaction Mechanisms Modeling chemical reactions within C8TAB micelles with high accuracy.
Spectroscopic Properties Predicting and interpreting spectroscopic data of C8TAB in different environments.
Electronic Structure Analyzing charge distribution and polarization effects in detail.

Development of Novel C8TAB-Based Materials

The self-assembling nature of C8TAB makes it an excellent building block for the creation of novel structured materials with tailored properties. Future research will likely focus on harnessing this capability to develop advanced materials for a range of applications.

One of the most promising areas is the use of C8TAB as a templating agent for the synthesis of mesoporous materials. Surfactants like C8TAB can form ordered structures (micelles or liquid crystalline phases) in solution, which can then serve as templates around which inorganic precursors (e.g., silica) can polymerize. Subsequent removal of the surfactant template leaves behind a material with a highly ordered and porous structure. This method, successfully demonstrated with the longer-chain homolog cetyltrimethylammonium bromide (CTAB), can be adapted for C8TAB to create materials with specific pore sizes and surface areas for applications in catalysis, separation, and sensing. mdpi.com

Another emerging area is the development of C8TAB-functionalized nanoparticles. By adsorbing onto the surface of nanoparticles, C8TAB can provide colloidal stability, preventing aggregation and controlling particle growth during synthesis. Furthermore, the trimethylammonium headgroup can be used to impart a positive surface charge, which is desirable for applications such as gene delivery, where interaction with negatively charged DNA is required. The modification of magnetic nanoparticles with surfactants has also been shown to create effective adsorbents for environmental remediation. mdpi.com

The formulation of C8TAB-based microemulsions and gels also presents significant opportunities. These systems can act as nanoreactors for chemical synthesis or as vehicles for the controlled release of active ingredients in pharmaceuticals and cosmetics. The phase behavior of C8TAB in combination with co-surfactants, oils, and water can be systematically studied to create stable formulations with desired properties.

Exploration of C8TAB in Green Chemistry and Sustainable Technologies

The principles of green chemistry are increasingly guiding chemical research and industrial processes, and surfactants like C8TAB have a significant role to play in this transition. nih.gov Future research will focus on leveraging the properties of C8TAB to develop more environmentally benign technologies while also assessing and improving its own environmental footprint.

A key application of C8TAB in green chemistry is in micellar catalysis. nih.gov By forming micelles in water, C8TAB can create hydrophobic microenvironments that can solubilize non-polar reactants, thereby facilitating chemical reactions in aqueous media. This approach can significantly reduce or eliminate the need for volatile and often toxic organic solvents, which are a major source of industrial waste and pollution. nih.gov The catalytic efficiency can be tuned by modifying the micellar structure through changes in concentration, temperature, or the addition of co-solvents.

The development of biodegradable surfactants is a critical goal for sustainability. chemicalproductsokc.com While quaternary ammonium (B1175870) compounds can exhibit some toxicity and persistence in the environment, future research will explore pathways to enhance the biodegradability of C8TAB. This could involve modifying its chemical structure, for example, by introducing ester or amide linkages that are more susceptible to enzymatic cleavage. The ultimate goal is to design effective surfactants that perform their function and then break down into harmless substances in the environment. chemicalproductsokc.com

Furthermore, C8TAB can contribute to sustainable technologies by improving the efficiency of various industrial processes. For example, its use in enhanced oil recovery can increase the yield from existing oil wells, reducing the need for new drilling. In mineral processing, it can be used as a flotation agent to separate valuable minerals from ore more efficiently, reducing energy consumption and waste.

Table 2: C8TAB in Green Chemistry and Sustainability

Application Area Principle Sustainable Advantage
Micellar Catalysis Creation of hydrophobic microreactors in water. Reduction or elimination of volatile organic solvents. nih.gov
Biodegradability Molecular design for environmental degradation. Minimized environmental persistence and ecotoxicity. chemicalproductsokc.com
Process Efficiency Use as a process aid (e.g., in flotation, emulsification). Reduced energy consumption and raw material usage.

Integrated Approaches for Multidisciplinary C8TAB Research

To fully realize the potential of C8TAB, future research must adopt a more integrated and multidisciplinary approach. The complexity of the systems in which C8TAB is used necessitates collaboration between scientists from various fields, combining experimental techniques with computational modeling.

A powerful integrated approach involves the combination of experimental characterization with molecular simulations. nih.gov For example, experimental techniques like small-angle neutron scattering (SANS) or nuclear magnetic resonance (NMR) spectroscopy can provide data on the size and shape of C8TAB aggregates. nih.gov These experimental results can then be used to validate and refine the force fields and models used in molecular dynamics simulations. In turn, the simulations can provide a level of detail about molecular arrangement and dynamics that is inaccessible through experiments alone. This synergistic cycle of experiment and simulation can lead to a much deeper and more accurate understanding of C8TAB's behavior.

Multidisciplinary collaborations are also essential for translating fundamental knowledge into practical applications. For instance, the development of a C8TAB-based drug delivery system would require the expertise of:

Chemists: To synthesize and characterize C8TAB and its formulations.

Pharmacists and Biologists: To evaluate the efficacy and biocompatibility of the delivery system.

Computational Scientists: To model the drug encapsulation and release processes.

Similarly, assessing the environmental impact and developing sustainable C8TAB-based technologies requires collaboration between environmental chemists, toxicologists, and chemical engineers. By bringing together diverse perspectives and skill sets, the scientific community can address the multifaceted challenges and opportunities associated with n-Octyltrimethylammonium bromide research in a more holistic and effective manner.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.